molecular formula C12H22N4 B1583562 cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene CAS No. 74199-16-9

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene

Cat. No.: B1583562
CAS No.: 74199-16-9
M. Wt: 222.33 g/mol
InChI Key: CMHJBNKGPWROQM-UHFFFAOYSA-N
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Description

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene is a chemical compound with the molecular formula C12H22N4. It is a white to almost white powder or crystal with a melting point of 80.0 to 84.0 °C . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene typically involves the hydrogenation of tetraazapyrene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .

Chemical Reactions Analysis

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.

    Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other atoms or groups.

The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, and research is ongoing to fully elucidate these mechanisms .

Comparison with Similar Compounds

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene can be compared with other similar compounds, such as:

    cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazabenzene: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

    cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazaanthracene: Another structurally related compound with distinct properties and uses.

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical and physical properties .

Properties

IUPAC Name

1,4,8,11-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-3-13-7-9-15-5-2-6-16-10-8-14(4-1)11(13)12(15)16/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHJBNKGPWROQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN3CCCN4C3C2N(C1)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331058, DTXSID901213083
Record name Cyclan glyoxal, cis-PTAP
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72738-47-7, 74199-16-9, 84607-93-2
Record name Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72738-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC358064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358064
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclan glyoxal, cis-PTAP
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans-
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URL https://comptox.epa.gov/dashboard/DTXSID901213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro
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Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, cis
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Record name 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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